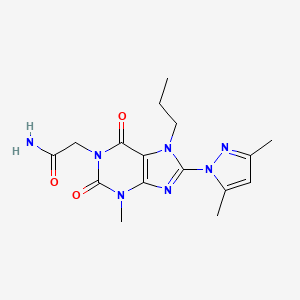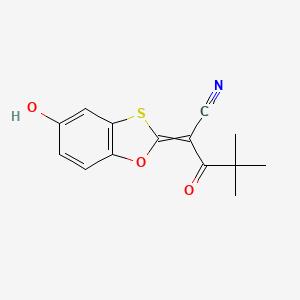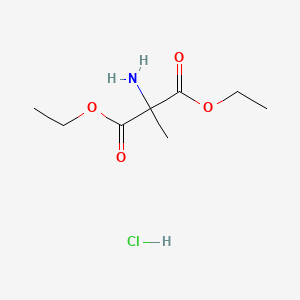
1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride is a chemical compound with the molecular formula C8H15NO4·HCl . It is also known by its IUPAC name, diethyl 2-amino-2-methylmalonate . The compound consists of an amino group, two ethyl groups, and a methyl group attached to a malonic acid derivative. Its molecular weight is approximately 189.21 g/mol .
Synthesis Analysis
The synthetic route for 1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride involves the condensation of diethyl malonate with an appropriate amine (such as methylamine or ethylamine ). The reaction typically occurs under acidic conditions, leading to the formation of the hydrochloride salt. The overall process aims to introduce the amino and methyl groups onto the malonate backbone .
Molecular Structure Analysis
The compound’s molecular structure consists of a central malonic acid core with two ethyl groups (R groups) and an amino group (NH2) attached. The hydrochloride salt forms due to the protonation of the amino group by hydrochloric acid (HCl). The resulting structure is a white crystalline solid .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Mechanism of Action
The compound’s specific mechanism of action depends on its application. As a synthetic intermediate, it serves as a building block for more complex molecules. In biological contexts, it may interact with enzymes or receptors due to its structural similarity to certain natural compounds. Further studies are needed to elucidate its precise mechanisms .
properties
IUPAC Name |
diethyl 2-amino-2-methylpropanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-4-12-6(10)8(3,9)7(11)13-5-2;/h4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDOFRUWQGTVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

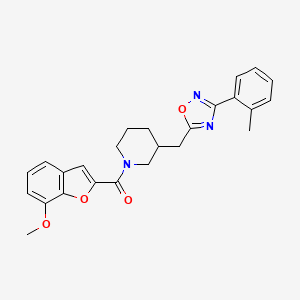
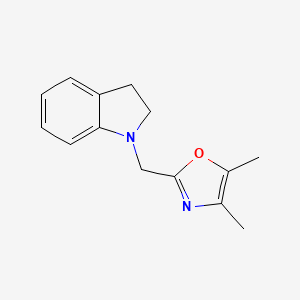
![N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide](/img/structure/B2730753.png)
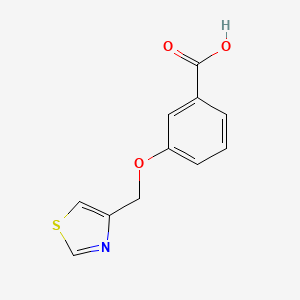
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2730755.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2730759.png)
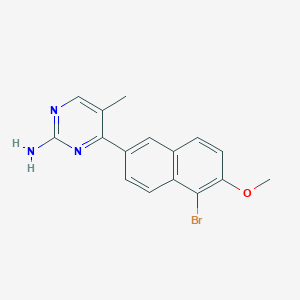
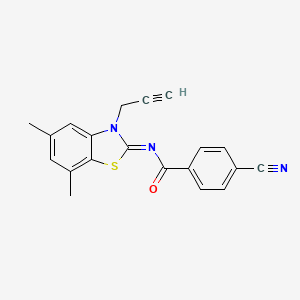
![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)


![N-(4-methyl-2-(piperidin-1-ylsulfonyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730768.png)
